molecular formula C17H15NO3S B5544461 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide

Cat. No.: B5544461
M. Wt: 313.4 g/mol
InChI Key: FVNKTTNFZIEPLK-UHFFFAOYSA-N
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Description

4-Methoxy-N-(naphthalen-2-yl)benzenesulfonamide is a high-purity chemical compound offered for scientific research and development. This benzenesulfonamide derivative features a naphthalene ring system and a methoxy substituent, a structure often associated with potential biological activity. Compounds within this chemical class are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors or for their general biochemical properties . The naphthalene moiety provides a rigid, planar structure that can be crucial for molecular recognition in various applications. Researchers utilize this and similar sulfonamide compounds as key intermediates in organic synthesis and in the development of novel pharmaceutical agents . As a standard practice for compounds of this nature, it is recommended for use in controlled laboratory environments. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-2-3-5-14(13)12-15/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKTTNFZIEPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide

General Synthetic Strategies for N-Arylbenzenesulfonamide Formation

The creation of N-arylbenzenesulfonamides is a cornerstone of medicinal and materials chemistry. The primary and most traditional method involves the reaction of an arylsulfonyl chloride with a primary or secondary aniline (B41778) in the presence of a base. This nucleophilic substitution reaction, often referred to as sulfonylation, is widely employed due to the accessibility of starting materials and the robustness of the reaction.

Modern advancements in organic synthesis have introduced more sophisticated and versatile methods. These include various cross-coupling reactions that offer alternative pathways for forming the crucial C-N bond.

Key Synthetic Approaches:

Classical Sulfonylation: This method involves the reaction of an aryl amine with an arylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a sulfonamide. This method is particularly useful for coupling partners that are unreactive under classical conditions and offers excellent functional group tolerance. researchgate.net

Chan-Lam Coupling: A copper-mediated coupling reaction that utilizes arylboronic acids as the aryl source to react with sulfonamides. researchgate.net This method is often complementary to palladium-catalyzed approaches and can be performed under milder conditions.

Photochemically-Mediated Nickel-Catalyzed Synthesis: A more recent development involves a dual-catalytic system using nickel and a photoexcitable iridium complex. This allows the N-arylation of sulfamides with aryl bromides to proceed at room temperature under visible light irradiation, offering an alternative to traditional Buchwald-Hartwig methods. researchgate.net

Below is an interactive table summarizing these general strategies.

MethodKey ReactantsCatalyst/ReagentGeneral Conditions
Classical SulfonylationAryl Amine + Arylsulfonyl ChlorideBase (e.g., Pyridine, Triethylamine)Often at room temperature or with gentle heating.
Buchwald-Hartwig AminationAryl Halide/Triflate + SulfonamidePalladium Catalyst + LigandRequires inert atmosphere and specific ligand systems.
Chan-Lam CouplingArylboronic Acid + SulfonamideCopper Catalyst (e.g., Cu(OAc)₂)Can often be run in the presence of air.
Nickel-Catalyzed PhotosynthesisAryl Bromide + SulfamideNickel Catalyst + Iridium PhotocatalystVisible light irradiation at room temperature. researchgate.net

Specific Protocols for the Synthesis of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide

The synthesis of the title compound, this compound, is most directly achieved through the classical sulfonylation approach. This involves the reaction between 4-methoxybenzenesulfonyl chloride and naphthalen-2-amine.

Reaction Scheme:

The synthesis proceeds by the nucleophilic attack of the amino group of naphthalen-2-amine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. A base is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Protocol:

Reactant Preparation: Naphthalen-2-amine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or pyridine. Pyridine can serve as both the solvent and the base.

Addition of Base: If not using pyridine as the solvent, a base like triethylamine is added to the solution.

Addition of Sulfonyl Chloride: The solution is cooled in an ice bath, and 4-methoxybenzenesulfonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise with stirring.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight, until completion is indicated by thin-layer chromatography (TLC).

Work-up: The reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with water and brine.

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Exploration of Derivatization Approaches for Analogs of this compound

Derivatization of the parent compound can be achieved by modifying either the naphthalen-2-amine or the 4-methoxybenzenesulfonyl chloride starting materials, or by post-synthesis modification of the final product. These approaches allow for the systematic exploration of structure-activity relationships.

Strategies for Analog Synthesis:

Varying the Sulfonyl Chloride Moiety: A library of analogs can be created by reacting naphthalen-2-amine with a variety of substituted benzenesulfonyl chlorides (e.g., 4-methyl, 4-chloro, 4-nitro, etc.). This strategy was employed in the synthesis of inhibitors of Keap1-Nrf2 protein-protein interaction, where a diamine was reacted with different aryl sulfonyl chlorides to produce a range of sulfonamide intermediates. nih.gov

Modifying the Naphthalene (B1677914) Ring: Substituted naphthalen-2-amines can be used as starting materials to introduce functional groups onto the naphthalene core of the final product.

N-Alkylation of the Sulfonamide: The sulfonamide nitrogen, once formed, can be further functionalized. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov A "borrowing hydrogen" approach using manganese or ruthenium catalysts also enables the N-alkylation of sulfonamides with alcohols. organic-chemistry.org

The table below outlines potential derivatization approaches.

Modification SiteSynthetic ApproachExample ReagentsResulting Analog Type
Benzenesulfonyl RingUse of substituted sulfonyl chlorides4-methylbenzenesulfonyl chloride, 4-fluorobenzenesulfonyl chlorideAnalogs with modified electronic properties on the benzene (B151609) ring. researchgate.net
Naphthalene RingUse of substituted naphthalen-2-amines4-nitro-1-naphthylamine (followed by reduction and sulfonylation)Analogs with substituents on the naphthalene core. nih.gov
Sulfonamide NitrogenPost-synthesis N-alkylationtert-butyl bromoacetate, Benzyl (B1604629) bromideN-alkylated or N-functionalized derivatives. nih.govorganic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Production

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be systematically optimized. The goal is to achieve the highest possible yield of the desired product with the highest purity, minimizing side reactions and simplifying purification.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common. The polarity of the solvent can influence the reaction pathway and yield.

Base: The strength and stoichiometry of the base are critical. While pyridine can act as both a base and a solvent, other non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. An insufficient amount of base can lead to an incomplete reaction, while a large excess can complicate purification.

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride, and then allowed to proceed at room temperature. Optimizing the temperature profile can help minimize the formation of side products.

Reaction Time: Monitoring the reaction's progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time, ensuring the starting materials are consumed without significant degradation of the product.

Stoichiometry of Reactants: Varying the molar ratio of naphthalen-2-amine to 4-methoxybenzenesulfonyl chloride can be explored. A slight excess of one reactant might be used to ensure the complete conversion of the other, more valuable, reactant.

Purification Method: The final purity is highly dependent on the purification technique. Recrystallization is effective for obtaining highly crystalline solids, and selecting the right solvent is key. For challenging separations, column chromatography with an optimized eluent system is the method of choice.

Optimizing these parameters in a structured manner, for instance, through a Design of Experiments (DoE) approach, can lead to a highly efficient and reproducible synthesis protocol. osti.gov

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide, a characteristic singlet for the methoxy (B1213986) (-OCH₃) protons is expected to appear in the upfield region, typically around 3.8 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) ring would likely present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing in the range of 6.8-7.8 ppm. The protons on the naphthalene (B1677914) ring system are expected to show a more complex series of multiplets between 7.2 and 7.8 ppm due to intricate spin-spin coupling. A broad singlet corresponding to the sulfonamide (SO₂NH) proton may also be observed, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon of the methoxy group is anticipated to resonate at approximately 55.6 ppm. rsc.org The spectrum would also display distinct signals for the aromatic carbons of both the methoxyphenyl and naphthalenyl moieties. The carbon atom directly bonded to the methoxy group is expected around 163 ppm, while other carbons of the benzene ring would appear between 114 and 130 ppm. rsc.org The ten carbon signals of the naphthalene group would be spread across the 121-136 ppm range, reflecting their unique electronic environments. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃~3.8 (singlet)~55.6
SO₂NHVariable (broad singlet)-
Aromatic C-H (4-methoxyphenyl)~6.8-7.8 (2 doublets)~114-130
Aromatic C-H (naphthalen-2-yl)~7.2-7.8 (multiplets)~121-129
Quaternary Aromatic C-~130-163

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₇H₁₅NO₃S), the calculated exact mass of the molecular ion [M]⁺ is approximately 313.0773 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses. A primary fragmentation pathway for arylsulfonamides is the cleavage of the S-N bond. This would lead to two major fragment ions: the 4-methoxybenzenesulfonyl cation (m/z 171) and the naphthalen-2-amine radical cation (m/z 143). Further fragmentation of the 4-methoxybenzenesulfonyl cation could involve the loss of SO₂ to yield a 4-methoxyphenyl cation (m/z 107).

Table 2: Predicted Key Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula
313Molecular ion [M]⁺[C₁₇H₁₅NO₃S]⁺
171[4-methoxybenzenesulfonyl]⁺[C₇H₇O₃S]⁺
155[4-methoxybenzoyl]⁺ (from rearrangement)[C₈H₇O₂]⁺
143[naphthalen-2-amine]⁺[C₁₀H₉N]⁺
107[4-methoxyphenyl]⁺[C₇H₇O]⁺

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the sulfonamide group, typically appearing as a moderate band around 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong and easily identifiable, expected to appear near 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The ether linkage of the methoxy group is expected to show a C-O stretching band around 1250 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretch3200 - 3300
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H in -OCH₃)Stretch2850 - 2960
Aromatic (C=C)Stretch1450 - 1600
Sulfonyl (S=O)Asymmetric Stretch1330 - 1370
Ether (Ar-O-C)Asymmetric Stretch1230 - 1270
Sulfonyl (S=O)Symmetric Stretch1150 - 1180

X-ray Crystallography for Comprehensive Three-Dimensional Molecular Structure Analysis

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net

Table 4: Representative Crystallographic Data for a Closely Related Derivative (4-methoxy-N-(4-methylphenyl)benzenesulfonamide) researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.5604 (5)
b (Å)5.2459 (2)
c (Å)17.6094 (6)
β (°)95.205 (2)
Dihedral Angle (benzene rings)63.36 (19)°

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the electronic absorptions from its two main chromophores: the 4-methoxyphenylsulfonyl group and the naphthalenyl group.

Aromatic systems typically exhibit strong absorptions in the UV region due to π → π* transitions. The 4-methoxyphenyl moiety is expected to show absorption maxima around 220-230 nm and a weaker band near 280 nm. sielc.com The naphthalene ring system, being a more extended conjugated system, also absorbs strongly in the UV region, typically showing multiple bands. The combination of these two chromophores in the final molecule would likely result in a complex spectrum with strong absorption bands between 220 nm and 350 nm. The exact position and intensity (molar absorptivity) of these bands are sensitive to the solvent used.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ)

Chromophore Electronic Transition Expected λₘₐₓ (nm)
4-Methoxyphenylπ → π~225 and ~280
Naphthalenylπ → πMultiple bands ~220-340
Overall Moleculeπ → π*Complex spectrum with maxima in the 220-350 nm range

Structure Activity Relationship Sar Elucidation for 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly modulated by altering the substituents on the aromatic rings. The nature, position, and electronic properties of these substituents play a pivotal role in the interaction with biological targets, thereby influencing both potency and selectivity.

Research into sulfonamide-based tubulin polymerization inhibitors has demonstrated that aryl substituents are a key determinant of antiproliferative activity. nih.gov A study systematically explored variations on the aryl group attached to the sulfonamide nitrogen. The findings indicated that introducing electron-donating groups onto the phenyl ring enhances antiproliferative effects. For instance, a derivative featuring a 4-methoxy group on the benzyl (B1604629) moiety displayed potent activity, which was diminished when the methoxy (B1213986) group was shifted to the 3-position. nih.gov Similarly, replacing the 4-methoxy group with a 4-methyl group resulted in a slight decrease in inhibitory activity. nih.gov Conversely, the introduction of various electron-withdrawing groups, such as fluoro, chloro, bromo, and cyano, at different positions on the phenyl ring generally led to a reduction or loss of activity. nih.gov

Compound IDAryl Substituent (R)Substitution on Phenyl RingIC50 (MCF-7, µM)IC50 (A549, µM)
5a Phenyl4-methoxy0.51 ± 0.030.33 ± 0.01
5b PhenylUnsubstituted> 30.0> 30.0
5e Phenyl3,4,5-trimethoxy1.83 ± 0.151.06 ± 0.08
8a Phenyl3-methoxy10.15 ± 0.6513.59 ± 0.75
8b Phenyl4-methyl1.15 ± 0.100.95 ± 0.06
8d Phenyl4-bromo8.02 ± 0.58> 30.0
8e Phenyl4-chloro15.59 ± 0.3414.39 ± 0.80

Data sourced from a study on antiproliferative activity of sulphonamide derivatives. nih.gov

Selectivity is also heavily influenced by substituent patterns. Studies on fluorinated benzenesulfonamides as carbonic anhydrase (CA) inhibitors found that bulky hydrophobic groups, such as cyclooctyl, at meta positions were crucial for favorable hydrophobic interactions within the CAIX binding site, while steric hindrance prevented binding to off-target isoforms like CAI and CAII. acs.org The addition of a second substituent at the other meta position, such as a methoxy or ethoxy group, resulted in the most potent binding to the target isoform CAIX, demonstrating how multiple substitutions can be fine-tuned to achieve high selectivity. acs.org

Significance of the Naphthalene (B1677914) Moiety in Ligand-Target Recognition and Binding

The naphthalene moiety is a critical structural feature in many biologically active sulfonamides, often serving as a crucial anchor for binding to target proteins. Its large, hydrophobic surface area can engage in significant van der Waals and π-π stacking interactions within receptor pockets, contributing substantially to binding affinity.

The importance of the naphthalene ring is starkly illustrated in studies of equilibrative nucleoside transporter (ENT) inhibitors. In a series of analogues based on an N-(naphthalen-2-yl)-1,3,5-triazin-2-amine scaffold, replacing the naphthalene moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This finding underscores that for this particular target, the extended aromatic system of naphthalene is an absolute requirement for biological activity. polyu.edu.hk

In the context of antiproliferative agents targeting tubulin, the replacement of a simple phenyl ring with either a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in activity. nih.gov Notably, the compound bearing the naphthalen-1-yl moiety was identified as the most potent in the series, suggesting that the specific geometry and presentation of the fused ring system can fine-tune the interaction with the colchicine-binding site of tubulin. nih.gov

Compound IDAryl Substituent (R)IC50 (MCF-7, µM)IC50 (A549, µM)
5b Phenyl> 30.0> 30.0
5c Naphthalen-1-yl0.51 ± 0.030.33 ± 0.01
5d Naphthalen-2-yl1.12 ± 0.090.89 ± 0.05

Data comparing the effect of phenyl vs. naphthalene moieties on antiproliferative activity. nih.gov

Furthermore, structure-based design of fatty acid binding protein 4 (FABP4) inhibitors has led to the development of potent naphthalene-1-sulfonamide (B86908) derivatives. researchgate.netnih.gov X-ray crystallography of these inhibitors bound to FABP4 revealed the precise binding mode, confirming that the naphthalene scaffold makes critical interactions within the binding pocket. nih.gov The direct attachment of the sulfonamide group to the naphthalene core is also essential; studies on inhibitors of the Keap1-Nrf2 protein-protein interaction showed that introducing longer linkers between the naphthalene core and the sulfonamide group resulted in a dramatic loss of potency. nih.gov This indicates that a compact structure with precise positioning of the naphthalene ring is necessary for optimal ligand-target recognition. nih.gov

Role of the 4-Methoxy Group on Biological Activity and Physicochemical Properties

The 4-methoxy group on the benzenesulfonamide ring is a key modulator of both biological activity and fundamental physicochemical properties. Its influence stems from its electronic nature and its ability to participate in intermolecular interactions.

However, the effect is not universally positive. In the development of 12-LOX inhibitors, a 4-methoxy analogue displayed reduced activity compared to the unsubstituted parent compound, indicating that its electronic or steric influence can be detrimental depending on the specific topology of the target's active site. nih.gov

Stereochemical Considerations in the Biological Activity Profiles of Benzenesulfonamide Analogs

While 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide itself is an achiral molecule, the introduction of chiral centers into its analogues can lead to significant differences in biological activity between stereoisomers. Stereochemistry is a fundamental aspect of pharmacology, as biological systems, being inherently chiral, often exhibit stereospecific interactions with small molecules. nih.govnih.gov This stereoselectivity can manifest in target binding, metabolic pathways, and cellular uptake. nih.gov

The profound impact of stereochemistry has been demonstrated in studies of nature-inspired compounds and their derivatives. For example, in a series of compounds based on 3-Br-acivicin, which features two chiral centers, only the isomers with the "natural" (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net The other three stereoisomers were largely inactive, suggesting that cellular uptake, likely mediated by a stereoselective L-amino acid transport system, is the discriminating factor. nih.govresearchgate.net This highlights that even if stereoisomers have similar affinity for an isolated target enzyme, their activity in a cellular context can diverge dramatically due to stereoselective transport mechanisms. nih.gov

Large-scale analyses of bioactivity data confirm that this is a widespread phenomenon, with a substantial fraction (~40%) of all spatial isomer pairs exhibiting distinct biological activities. nih.gov For benzenesulfonamide analogs, this implies that the introduction of a chiral substituent—for instance, on a side chain attached to the naphthalene or benzene ring, or as part of a more complex substituent on the sulfonamide nitrogen—could produce enantiomers or diastereomers with markedly different potency, selectivity, or pharmacokinetic profiles. Therefore, when designing novel benzenesulfonamide derivatives, controlling stereochemistry is a critical consideration for optimizing therapeutic potential. nih.govnih.gov Molecular modeling can help elucidate the structural and stereochemical requirements for efficient interaction with a target, guiding the synthesis of the most active isomer. researchgate.net

Comparative SAR Analysis with Other Privileged Sulfonamide Scaffolds

The sulfonamide group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. Comparing the SAR of the benzenesulfonamide framework with other sulfonamide-containing scaffolds reveals how the core structure dictates the ultimate biological activity. openaccesspub.org

Benzenesulfonamides vs. Sulfonylureas: The classical benzenesulfonamide structure, as seen in many antibacterial and anticancer agents, consists of an arylsulfonyl group attached to an amine. openaccesspub.orgslideshare.net Its activity is often modulated by substituents on the aryl ring and the nitrogen atom. In contrast, the sulfonylurea scaffold, characterized by an R-SO₂-NH-CO-NH-R' structure, is the hallmark of a major class of anti-hyperglycemic agents. openaccesspub.org The key structural difference is the insertion of a carbonyl group, which fundamentally changes the electronic and hydrogen-bonding properties of the molecule, directing its activity towards the sulfonylurea receptor (SUR) in pancreatic β-cells. openaccesspub.org

Naphthalene Sulfonamides vs. Sulfonamide-Pyrrolidinones: While naphthalene-sulfonamides have been developed as inhibitors of enzymes like FABP4 and as CCR8 antagonists, other heterocyclic sulfonamide scaffolds have been optimized for different targets. researchgate.netresearchgate.net For example, sulfonamide-pyrrolidinones have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov This demonstrates how replacing the planar, aromatic naphthalene moiety with a saturated, three-dimensional heterocyclic ring system like pyrrolidinone can completely shift the therapeutic application from metabolic diseases to anticoagulation. nih.gov

Simple Benzenesulfonamides vs. Complex Scaffolds: The simple benzenesulfonamide core is often used as a zinc-binding group in carbonic anhydrase inhibitors. mdpi.com More complex scaffolds, such as anthraquinone-based benzenesulfonamides, have also been developed as potent CA inhibitors. mdpi.com In these molecules, the large anthraquinone (B42736) moiety provides additional interaction points with the enzyme surface, often leading to enhanced potency or altered selectivity profiles compared to simpler benzenesulfonamides. mdpi.com Similarly, scaffolds like phenoxybenzyl, oxazolidinone, and diazaspiroundecane have been explored alongside naphthalenesulfonamides as CCR8 antagonists, showing that different core structures can be used to target the same receptor, each with its own distinct SAR profile and potential for optimization. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in the Study of 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide. nih.govedu.krd These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. jcsp.org.pk DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), can optimize the molecule's three-dimensional geometry and calculate a suite of electronic descriptors. nih.govjcsp.org.pk

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jcsp.org.pkresearchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions with biological targets. edu.krd Other calculated parameters, such as global hardness, softness, electronegativity, and dipole moment, provide a comprehensive reactivity profile that can inform further derivatization and optimization. researchgate.netnih.gov

Table 1: Illustrative Quantum Chemical Properties Calculated for Sulfonamide Derivatives

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -5.5 eVElectron-donating ability
LUMO Energy-1.5 to -0.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVChemical reactivity and stability
Dipole Moment3.0 to 5.0 DebyeMolecular polarity and solubility
Electronegativity (χ)3.5 to 4.5 eVTendency to attract electrons
Chemical Hardness (η)2.2 to 2.8 eVResistance to change in electron configuration

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and evaluating the binding affinity using a scoring function.

Studies on structurally related naphthalene (B1677914) sulfonamide derivatives have identified them as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov Docking this compound into the Kelch domain of Keap1 (e.g., PDB code: 4XMB) could reveal key binding interactions. nih.gov These interactions typically include:

Hydrogen Bonds: Formed between the sulfonamide's oxygen or nitrogen atoms and polar residues in the binding pocket.

π-π Stacking: Occurring between the aromatic naphthalene and benzene (B151609) rings of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

Hydrophobic Interactions: Involving the non-polar regions of the ligand and hydrophobic pockets of the target protein.

The output of a docking simulation includes a binding energy score, which estimates the strength of the interaction, and a predicted binding pose. This information is invaluable for understanding the structural basis of activity and for designing modifications to enhance binding affinity and selectivity. researchgate.net

Table 2: Example of Molecular Docking Results for a Ligand in a Protein Binding Site

ParameterDescriptionExample Finding
Binding EnergyEstimated free energy of binding (kcal/mol)-8.5 kcal/mol
Interacting ResiduesAmino acids in the protein's active site that interact with the ligandArg415, Ser508, Phe577
Hydrogen BondsSpecific donor-acceptor pairs and their distancesSulfonyl O ↔ Arg415 (2.9 Å)
π-π InteractionsStacking interactions between aromatic ringsNaphthalene ring ↔ Phe577
Hydrophobic Contactsvan der Waals interactions with non-polar residuesMethoxybenzene ring with Val, Leu, Ile

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. brieflands.com For a series of analogs of this compound, a QSAR model can be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as steric (e.g., molar volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to generate a mathematical equation that links these descriptors to the observed activity. brieflands.comnih.gov

Studies on similar benzenesulfonamide (B165840) analogues have shown that inhibitory activities can be dependent on descriptors like electron affinity and dipole moment. nih.gov A robust QSAR model for this compound derivatives would allow for the virtual screening of a large library of potential analogs and the prioritization of candidates with the highest predicted potency for synthesis and biological testing. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorProperty Represented
ElectronicDipole MomentCharge distribution and polarity
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability
Steric/TopologicalMolar Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and connectivity
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. fip.org MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its flexibility, conformational changes, and the stability of the binding pose predicted by docking. researchgate.net

An MD simulation would typically start with the docked complex of this compound and its target protein solvated in a water box with ions to mimic physiological conditions. The simulation would then proceed for tens to hundreds of nanoseconds. Analysis of the resulting trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess whether the ligand remains stably bound in the active site. researchgate.net

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. The conformational freedom of the ligand itself, such as the rotation of the methoxy (B1213986) group or the sulfonamide bond, can also be assessed. colostate.edu

Interaction Persistence: MD simulations can track the persistence of key interactions (like hydrogen bonds) identified in docking, confirming their importance for stable binding.

These simulations are crucial for validating docking results and providing a more realistic understanding of the binding event at the molecular level. fip.org

Virtual Screening and Ligand-Based Drug Design Strategies for Novel Analogs

Virtual screening and ligand-based drug design are powerful strategies for discovering novel analogs of this compound. These approaches leverage the known structural information of either the target protein or the ligand itself.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, large chemical databases can be screened computationally by docking each molecule into the binding site. mdpi.comnih.gov Compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for experimental validation. This approach can identify novel chemical scaffolds that are structurally different from the initial lead compound but fit well into the target's active site. nih.gov

Ligand-Based Drug Design (LBDD): When a protein structure is unavailable, design strategies can be based on the structure of this compound as an active ligand. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can be used as a 3D query to search databases for molecules that match these features. mdpi.com

Similarity Searching: This method searches for molecules that are structurally similar to the lead compound, often using 2D or 3D fingerprints. researchgate.net The underlying principle is that structurally similar molecules are likely to have similar biological activities.

These strategies facilitate the rapid identification of diverse and potent compounds, accelerating the hit-to-lead optimization process. nih.gov

Mechanistic Insights into the Biological Actions of 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide

Molecular Target Identification and Validation through Biochemical and Biophysical Methods

The initial step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular target(s). For derivatives of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide, a key approach has been the strategic design of molecules based on known inhibitors of specific cellular targets. For instance, a series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were developed based on the structure of ABT-751, a known β-tubulin inhibitor. researchgate.net This design strategy immediately suggested that tubulin could be a primary target.

Biochemical assays have been instrumental in confirming these hypotheses. In vitro tubulin polymerization assays are a standard method to assess the interaction of a compound with tubulin. In these assays, the ability of a compound to inhibit the polymerization of tubulin into microtubules is measured. For example, a derivative, compound DL14, was shown to inhibit tubulin polymerization with an IC50 value of 0.83 μM, indicating a potent interaction. researchgate.net

Beyond tubulin, another significant target identified for this class of compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. researchgate.net STAT3 is a transcription factor that plays a crucial role in cell growth and proliferation, and its continuous activation is a hallmark of many cancers. The inhibitory effect on STAT3 has been validated through assays that measure the phosphorylation of STAT3, a critical step for its activation. Several derivatives, including DL14, TG03, DL15, and DL16, were found to inhibit STAT3 phosphorylation. researchgate.net

Biophysical methods provide further validation and deeper insights into the binding of these compounds to their targets. nih.govmdpi.comnih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to directly measure the binding affinity and kinetics of the compound-protein interaction. nih.gov While specific biophysical data for the parent compound this compound is not detailed in the provided results, the validation of targets for its derivatives strongly suggests that these methods are applicable and crucial for confirming direct physical interaction. researchgate.net

Table 1: Biochemical Validation of Molecular Targets for this compound Derivatives

DerivativeMolecular TargetBiochemical AssayResult (IC50)
DL14TubulinTubulin Polymerization Inhibition0.83 μM researchgate.net
DL14STAT3STAT3 Phosphorylation Inhibition6.84 μM researchgate.net
TG03STAT3STAT3 Phosphorylation InhibitionData not specified researchgate.net
DL15STAT3STAT3 Phosphorylation InhibitionData not specified researchgate.net
DL16STAT3STAT3 Phosphorylation InhibitionData not specified researchgate.net
Compound 21STAT3STAT3 Phosphorylation Inhibition0.2 μM

Elucidation of Specific Binding Modes and Key Intermolecular Interactions

Once a molecular target is validated, understanding the precise binding mode and the key intermolecular interactions is the next critical step. This knowledge is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a compound bound to its protein target at an atomic level. For derivatives of this compound, crystallographic studies of related N-(aryl)arylsulfonamides provide insights into the likely interactions. nih.gov These studies reveal the importance of hydrogen bonds and other non-covalent interactions in defining the conformation and binding of the molecule. For instance, in the crystal structure of related compounds, N—H⋯O hydrogen bonds are observed to form infinite chains. nih.gov Furthermore, C—H⋯O and C—H⋯πaryl interactions play a significant role in consolidating the crystal packing, suggesting that similar interactions could be crucial for binding to a protein target. nih.gov

In the context of tubulin inhibition, it has been demonstrated that a derivative, DL14, competitively binds to the colchicine (B1669291) binding site on β-tubulin. researchgate.net This indicates that the this compound scaffold occupies the same pocket as colchicine, a well-known microtubule-destabilizing agent. The specific interactions within this pocket would involve hydrophobic interactions with nonpolar residues and potentially hydrogen bonding with polar residues lining the cavity.

For STAT3, the binding is likely to occur at a site that interferes with its phosphorylation or dimerization, both of which are essential for its function. The sulfonamide group, a common feature in many biologically active molecules, can act as a hydrogen bond acceptor and donor, which could be a key interaction within the STAT3 binding site.

Computational modeling and molecular docking studies are often used to complement experimental data and to predict the binding poses of ligands. These in silico methods can help to visualize the interactions between the compound and the amino acid residues of the target protein, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

Table 2: Key Intermolecular Interactions in Related Sulfonamide Crystal Structures

Interaction TypeDescription
N—H⋯O Hydrogen BondsFormation of infinite C(4) chains. nih.gov
C—H⋯πaryl InteractionsLinking of chains into layers. nih.gov
C—H⋯O InteractionsConsolidation of crystal packing into a three-dimensional architecture. nih.gov

Biochemical Pathway Modulation and Downstream Cellular Responses

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate biochemical pathways and ultimately lead to specific cellular responses.

The inhibition of tubulin polymerization directly affects the microtubule dynamics within the cell. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule formation, these compounds can arrest the cell cycle at the G2/M phase, preventing cells from undergoing mitosis. This cell cycle arrest is a common mechanism for anticancer agents and can trigger apoptosis, or programmed cell death.

The inhibition of STAT3 phosphorylation has profound effects on gene expression. Activated STAT3 translocates to the nucleus and binds to the promoters of target genes that are involved in cell survival, proliferation, and angiogenesis. By blocking STAT3 activation, this compound derivatives can downregulate the expression of these pro-survival genes, thereby promoting apoptosis and inhibiting tumor growth. researchgate.net

The downstream cellular responses to treatment with these compounds are consistent with the modulation of these pathways. Studies have shown that a derivative, DL14, exhibits strong inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values in the low micromolar range. researchgate.net This antiproliferative activity is a direct consequence of the disruption of microtubule function and the inhibition of the STAT3 signaling pathway.

Furthermore, the induction of apoptosis has been confirmed through various cellular assays. For instance, flow cytometry analysis can be used to quantify the percentage of apoptotic cells following treatment with the compound. While specific data for the parent compound is not available, a related naphthalene-chalcone derivative demonstrated an apoptotic activity of 14.230%.

Exploration of Potential Allosteric Modulation and Multi-Targeting Concepts

The ability of some this compound derivatives to inhibit both tubulin and STAT3 points towards a multi-targeting approach to cancer therapy. researchgate.net Targeting multiple key proteins in cancer-related pathways simultaneously can be more effective than inhibiting a single target, as it can overcome resistance mechanisms and lead to synergistic therapeutic effects. The dual-target inhibition of tubulin and STAT3 by a single molecule represents an attractive strategy for developing novel anticancer agents. researchgate.net

The concept of allosteric modulation is another avenue for exploration with this class of compounds. Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. This can offer a more subtle and selective way to control protein function compared to direct competitive inhibition. While there is no direct evidence in the provided search results to suggest that this compound acts as an allosteric modulator, the existence of allosteric sites on many proteins, including G protein-coupled receptors, makes this a plausible mechanism to investigate in future studies. universiteitleiden.nl The development of positive allosteric modulators (PAMs) for receptors like the muscarinic M4 receptor highlights the potential of this approach in drug discovery. nih.gov

The structural features of the this compound scaffold, with its multiple aromatic rings and flexible sulfonamide linker, may allow it to interact with allosteric pockets. Further biophysical and structural studies would be required to determine if any derivatives of this compound exert their effects through an allosteric mechanism.

Preclinical Investigation Contexts for 4 Methoxy N Naphthalen 2 Yl Benzenesulfonamide Analogs

In Vitro Efficacy and Potency in Physiologically Relevant Biological Systems

Analogs of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide have been extensively studied for their in vitro efficacy, primarily as anti-cancer agents targeting key cellular components like tubulin and signal transducer and activator of transcription 3 (STAT3). researchgate.net These compounds have demonstrated significant antiproliferative activity against a variety of cancer cell lines.

One series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives was designed as dual-target inhibitors of tubulin and STAT3. researchgate.net Compound DL14 from this series showed potent inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells. researchgate.net Further investigation revealed that DL14 competitively binds to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, and also directly binds to the STAT3 protein, inhibiting its phosphorylation. researchgate.net

Another study focused on a series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety. nih.gov Among these, compound 5c , which incorporates a naphthalen-1-yl moiety and a 4-methoxybenzyl group at the sulphonamide, was identified as the most potent against MCF-7 (breast cancer) and A549 cell lines. nih.gov This compound was found to be a microtubule-destabilizing agent that significantly inhibits tubulin polymerization. nih.gov Its cytotoxic activity against the normal human liver cell line (LO2) was moderate, suggesting a degree of selectivity for cancer cells. nih.gov

Additionally, analogs have been explored as inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein. In a study of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, replacing the hydroxyl group on the naphthalene core with a methoxy (B1213986) group (analogue 40) resulted in a 170-fold decrease in potency, highlighting the importance of this functional group for Mcl-1 binding. acs.org

Table 1: In Vitro Antiproliferative Activity of 4-methoxy-N-(naphthalen-yl)benzenesulfonamide Analogs

Compound Cell Line IC₅₀ (µM) Target(s) Source
DL14 A549 (Lung) 1.35 Tubulin, STAT3 researchgate.net
MDA-MB-231 (Breast) 2.85 Tubulin, STAT3 researchgate.net
HCT-116 (Colon) 3.04 Tubulin, STAT3 researchgate.net
5c MCF-7 (Breast) 0.51 ± 0.03 Tubulin nih.gov
A549 (Lung) 0.33 ± 0.01 Tubulin nih.gov
LO2 (Normal Liver) 12.73 ± 3.26 - nih.gov

Table 2: In Vitro Target Inhibition of 4-methoxy-N-(naphthalen-yl)benzenesulfonamide Analogs

Compound Target IC₅₀ (µM) Inhibition Type Source
DL14 Tubulin Polymerization 0.83 Competitive (Colchicine site) researchgate.net
STAT3 Phosphorylation 6.84 Direct Binding researchgate.net
5c Tubulin Polymerization 2.8 Microtubule-destabilizing nih.gov

Proof-of-Concept Studies in Animal Models (e.g., anti-tumor activity in xenograft models, anti-diabetic effects)

The in vitro promise of 4-methoxy-N-(naphthalen-yl)benzenesulfonamide analogs has been validated in several preclinical animal models, demonstrating their potential as anti-tumor and anti-diabetic agents.

In the context of oncology, the dual tubulin and STAT3 inhibitor, DL14 , exhibited a significant anti-tumor effect in vivo, inhibiting the growth of xenograft tumors by more than 80%. researchgate.net Similarly, (R,R')-4-methoxy-1-naphthylfenoterol (MNF), an analog, was assessed in a C6 glioblastoma xenograft model in mice. nih.gov Intraperitoneal injections of MNF led to a significant reduction in mean tumor volumes compared to the saline-treated control group. nih.gov This anti-tumor activity was associated with the downregulation of genes involved in cellular proliferation and a marked reduction in the expression of cell cycle regulator proteins. nih.gov

Beyond cancer, benzenesulfonamide (B165840) derivatives have been investigated for their anti-diabetic properties. nih.gov A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated in a streptozotocin-induced diabetic rat model. nih.gov Several of these compounds showed considerable hypoglycemic activity when compared to the reference drug, glibenclamide. nih.gov Another study identified 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) as a potent anti-diabetic agent. nih.govelsevierpure.com In vitro, DMPB more than doubled glucose uptake in C2C12 muscle cells. nih.govelsevierpure.com This suggests potential for in vivo efficacy in managing hyperglycemia.

Furthermore, a preclinical study of 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)benzenesulfonamide demonstrated its curative effect against chemically-induced hepatocellular carcinoma and pancreatic cancer in male rats. researchgate.netbenthamscience.com Treatment with this compound led to considerable improvement in liver and pancreatic tissues, as supported by immunohistochemical and pathological examinations. researchgate.netbenthamscience.com

Table 3: In Vivo Anti-Tumor Activity of Analogs in Xenograft Models

Compound Animal Model Cancer Type Key Finding Source
DL14 Xenograft Not specified >80% inhibition of tumor growth researchgate.net
MNF Nude mice C6 Glioblastoma Significant reduction in mean tumor volumes nih.gov

Research into Pharmacokinetic and Pharmacodynamic Properties in Preclinical Systems

The investigation of pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for understanding the therapeutic potential of drug candidates. For analogs of this compound, preclinical studies have begun to shed light on their in vivo behavior and mechanism of action.

Pharmacodynamic studies in animal models have successfully linked drug administration to target engagement and downstream biological effects. For instance, in a mouse xenograft model, the anti-tumor activity of (R,R')-4-methoxy-1-naphthylfenoterol (MNF) was correlated with significant changes in gene expression. nih.gov Microarray analysis of tumors from MNF-treated mice revealed downregulation of clusters of genes involved in cellular proliferation and molecular markers for glioblastoma, providing a mechanistic link between the compound and its anti-cancer effect. nih.gov

Similarly, in studies of fragment-derived inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), a target for anti-angiogenic therapies, pharmacodynamic markers were used to confirm target engagement in vivo. researchgate.net Following treatment, an increase in the levels of the MetAP2 substrate, Met-14-3-3, was observed in the thymus and spleen of mice. This demonstrated that the enzyme was being inhibited in these tissues as the substrate was not being processed. researchgate.net

In the context of anti-diabetic analogs, the pharmacodynamic effects of 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) were characterized in vitro. nih.govelsevierpure.com The compound enhanced the expression of key proteins involved in glucose uptake, such as pAMPK, pACC, and pAKT, in C2C12 muscle cells. nih.govelsevierpure.com It also increased the transcriptional activity of the peroxisome proliferator-activated receptor (PPAR), indicating a multi-faceted mechanism for its potential anti-diabetic action. nih.govelsevierpure.com These in vitro PD findings provide a strong basis for subsequent in vivo pharmacokinetic and efficacy studies.

Future Research Directions and Translational Research Significance

Rational Design and Synthesis of Next-Generation 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide Analogs with Enhanced Specificity

The development of analogs of this compound would be a primary avenue of research. A systematic structure-activity relationship (SAR) study would be crucial. This would involve the synthesis of a library of related compounds with modifications at key positions. For instance, the position of the methoxy (B1213986) group on the benzene (B151609) ring could be altered, or it could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Similarly, the naphthalene (B1677914) moiety could be substituted at various positions to explore steric and electronic effects on target binding. The sulfonamide linker, a common feature in many biologically active compounds, could also be modified. The goal of these synthetic efforts would be to identify analogs with improved potency, selectivity, and pharmacokinetic profiles for specific biological targets.

Exploration of Novel Therapeutic Research Targets and Biological Applications

Given the diverse biological activities of benzenesulfonamide (B165840) and naphthalene derivatives, this compound and its future analogs could be screened against a wide array of therapeutic targets. Areas of high potential include oncology, inflammation, and infectious diseases. For example, many sulfonamide-containing compounds are known to inhibit enzymes such as carbonic anhydrases, which are implicated in several diseases including cancer. The naphthalene group is a feature of molecules that interact with various receptors and enzymes. High-throughput screening campaigns against panels of kinases, proteases, and other enzymes, as well as cell-based assays for anticancer, anti-inflammatory, and antimicrobial activity, would be a logical first step in identifying the biological applications of this compound.

Development of Advanced In Vitro and Ex Vivo Research Models for Comprehensive Efficacy Studies

To thoroughly evaluate the therapeutic potential of this compound and its derivatives, the development and use of sophisticated preclinical models would be essential. Standard 2D cell culture models would likely be used for initial toxicity and efficacy screening. However, to better mimic the complex in vivo environment, research should progress to more advanced models. These could include 3D organoid cultures derived from patient tissues, which can provide more predictive data on drug response. Ex vivo studies using fresh patient-derived tissue samples could also offer valuable insights into the compound's efficacy in a more physiologically relevant setting before any potential in vivo studies are considered.

Integration of Cutting-Edge Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches would be key to accelerating the research and development process for this compound and its analogs. Computational techniques such as molecular docking and molecular dynamics simulations could be employed to predict the binding of these compounds to potential biological targets, helping to prioritize synthetic efforts and guide the rational design of more potent analogs. Quantitative structure-activity relationship (QSAR) models could be developed as more experimental data becomes available to predict the biological activity of novel, unsynthesized compounds. These in silico predictions would then be validated through targeted experimental work, creating a synergistic cycle of design, synthesis, and testing.

Potential Applications in Chemical Biology Tools and Advanced Materials Research

Beyond direct therapeutic applications, this compound and its derivatives could be developed as chemical biology tools. For instance, by attaching fluorescent tags or affinity labels, these molecules could be used as probes to study the localization and function of their biological targets within cells. Furthermore, the rigid, aromatic structures of the naphthalene and benzene rings suggest potential applications in materials science. The self-assembly properties of these molecules could be explored for the development of novel organic materials with interesting electronic or photophysical properties.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of a naphthylamine precursor with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A critical step is the demethylation of intermediates using boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C) to preserve reactive groups . Purification often employs column chromatography with gradients of petroleum ether/dichloromethane (e.g., 1:1 ratio) to isolate the product with >95% purity, confirmed by elemental analysis and NMR .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide linkage (δ ~7.5–8.5 ppm for naphthyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ peaks matching theoretical values) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs stabilizing the sulfonamide group) .

Basic Question: What preliminary biological assays are used to evaluate its activity?

Methodological Answer:
Initial screening focuses on enzyme inhibition assays (e.g., fluorometric or colorimetric kits):

  • IC₅₀ Determination: Dose-response curves against targets like Factor Xa (FXa) or 11β-hydroxysteroid dehydrogenase (11β-HSD1), with positive controls (e.g., warfarin for FXa). Reported IC₅₀ values for analogs range from 10–100 nM .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess selectivity (SI ≥10 indicates low off-target effects) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
SAR strategies include:

  • Substituent Modification: Introducing electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para-position to enhance enzyme binding .
  • Heterocycle Replacement: Replacing naphthyl with benzothiazole to improve solubility while maintaining IC₅₀ potency .
  • Pharmacokinetic Profiling: LogP adjustments via methyl/methoxy groups to balance membrane permeability and metabolic stability .

Advanced Question: How to resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies often arise from assay conditions:

  • Buffer pH: Slight variations (e.g., pH 7.4 vs. 7.0) alter ionization states of sulfonamide groups, impacting binding .
  • Enzyme Source: Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Validate using orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Question: What strategies improve solubility and bioavailability?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to prevent precipitation .
  • Prodrug Design: Esterification of methoxy groups to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation: PEGylated liposomes to improve plasma half-life, validated via HPLC tracking .

Advanced Question: How can computational modeling guide drug design?

Methodological Answer:

  • Docking Simulations: AutoDock Vina or Schrödinger Suite to predict binding poses in FXa or 11β-HSD1 active sites .
  • Electrostatic Potential Mapping: Multiwfn software analyzes charge distribution, identifying regions for sulfonamide group optimization .
  • MD Simulations: GROMACS to assess stability of ligand-enzyme complexes over 100-ns trajectories .

Advanced Question: What role does crystallography play in understanding mechanism of action?

Methodological Answer:

  • Binding Site Visualization: X-ray structures reveal key interactions (e.g., hydrogen bonds between sulfonamide S=O and Arg222 in FXa) .
  • Polymorph Screening: Identify stable crystal forms (e.g., Form I vs. II) with differential dissolution rates using DSC and PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.